
1-tert-Butyl 17-(2,5-dioxopyrrolidin-1-yl) heptadecanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-tert-Butyl 17-(2,5-dioxopyrrolidin-1-yl) heptadecanedioate is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl group and a pyrrolidin-1-yl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-Butyl 17-(2,5-dioxopyrrolidin-1-yl) heptadecanedioate typically involves the esterification of heptadecanedioic acid with tert-butyl alcohol and 2,5-dioxopyrrolidin-1-yl. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. Common reagents used in this synthesis include sulfuric acid or p-toluenesulfonic acid as catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for the efficient production of high-purity this compound.
化学反応の分析
Types of Reactions
1-tert-Butyl 17-(2,5-dioxopyrrolidin-1-yl) heptadecanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield heptadecanedioic acid derivatives, while reduction can produce heptadecanediol derivatives.
科学的研究の応用
1-tert-Butyl 17-(2,5-dioxopyrrolidin-1-yl) heptadecanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-tert-Butyl 17-(2,5-dioxopyrrolidin-1-yl) heptadecanedioate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It may also interact with cellular membranes, affecting their permeability and function. The exact pathways involved can vary based on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- tert-Butyl (2,5-dioxopyrrolidin-1-yl) carbonate
- tert-Butyl 2,5-dioxopyrrolidin-1-yl carbonate
- 21,39-Di-tert-butyl 1-(2,5-Dioxopyrrolidin-1-yl) (S)-9,18,23-Trioxo-2,5,11,14-tetraoxa-8,17,22-triazanonatriacontane-1,21,39-tricarboxylate
Uniqueness
1-tert-Butyl 17-(2,5-dioxopyrrolidin-1-yl) heptadecanedioate is unique due to its specific combination of functional groups and long aliphatic chain. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields of research and industry.
特性
分子式 |
C25H43NO6 |
|---|---|
分子量 |
453.6 g/mol |
IUPAC名 |
1-O-tert-butyl 17-O-(2,5-dioxopyrrolidin-1-yl) heptadecanedioate |
InChI |
InChI=1S/C25H43NO6/c1-25(2,3)31-23(29)17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-24(30)32-26-21(27)19-20-22(26)28/h4-20H2,1-3H3 |
InChIキー |
OSWPELSPIJNCIB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



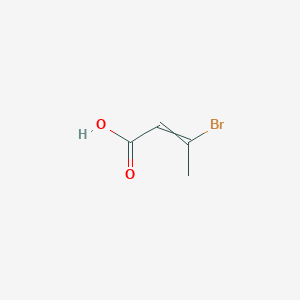
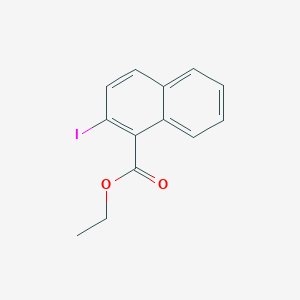
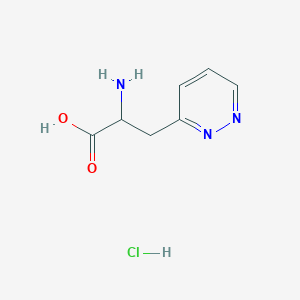
![1-Oxa-8-thiaspiro[5.5]undecan-4-one](/img/structure/B13665221.png)
![Methyl 7-[(1R,2S,3R,5S)-2-[[(tert-Butyldimethylsilyl)oxy]methyl]-5-hydroxy-3-[(tetrahydro-2H-pyran-2-yl)oxy]cyclopentyl]heptanoate](/img/structure/B13665227.png)
![2-(Benzo[d]thiazol-2-yl)-3-((2-nitrobenzyl)oxy)-1H-inden-1-one](/img/structure/B13665229.png)
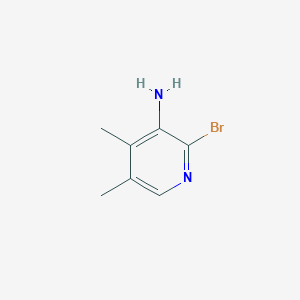
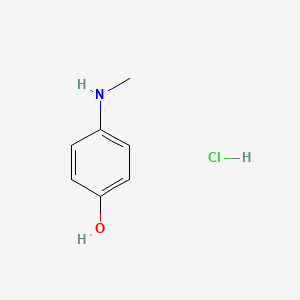

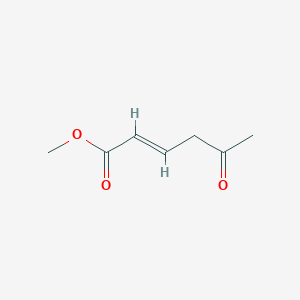
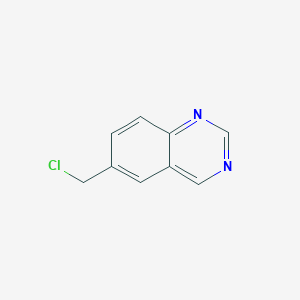
![2-Ethyl-6-methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13665284.png)
![2-Ethyl-6-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13665292.png)
